molecular formula C13H14O6 B134684 [4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate CAS No. 145354-82-1

[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate

Cat. No. B134684
M. Wt: 266.25 g/mol
InChI Key: HZFOOXNVWXVDJP-UHFFFAOYSA-N
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Description

“[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate” is a chemical compound . It is offered by Benchchem for CAS No. 145354-82-1.


Synthesis Analysis

While specific synthesis methods for “[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate” were not found, related compounds have been synthesized using protection-deprotection techniques . For instance, Benzyl α-l-rhamnopyranoside was subjected to 2,3-O-isopropylidene protection, which upon benzoylation and subsequent deprotection of the isopropylidene group, yielded the desired 4-O-benzoylrhamnopyranoside .


Molecular Structure Analysis

The acetoxy group in the compound is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group (−C(=O)−CH3) by the presence of an additional oxygen atom .


Chemical Reactions Analysis

The acetoxy group may be used as a protection for an alcohol functionality in a synthetic route . There are several options of introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation) .

Safety And Hazards

The safety data sheet for Methyl benzoate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a Category 4 flammable liquid and has acute oral toxicity .

properties

IUPAC Name

(4-acetyloxy-1,3-dioxolan-2-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O6/c1-9(14)18-12-8-16-11(19-12)7-17-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFOOXNVWXVDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431501
Record name [4-(Acetyloxy)-1,3-dioxolan-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate

CAS RN

145354-82-1
Record name [4-(Acetyloxy)-1,3-dioxolan-2-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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